molecular formula C40H42N12Na2O10S2 B1668372 Fluorescent Brightener 28 CAS No. 4193-55-9

Fluorescent Brightener 28

Cat. No. B1668372
CAS RN: 4193-55-9
M. Wt: 960.9 g/mol
InChI Key: YJHDFAAFYNRKQE-UHFFFAOYSA-L
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Description

Fluorescent Brightener 28, also known as Calcofluor White M2R or Tinopal UNPA-GX, is an organic compound used as a stain and brightening agent . It is used for the staining of fungi and as a viability stain . Industrial uses include its application as a fluorescent brightening agent for cellulose and polyamide fabrics, paper, and in detergents and soaps .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C40H44N12O10S2 . Its molecular weight is 916.98 . The SMILES string representation of its structure is OCCN(CCO)c1nc(Nc2ccccc2)nc(Nc3ccc(\\C=C\\c4ccc(Nc5nc(Nc6ccccc6)nc(n5)N(CCO)CCO)cc4S(O)(=O)=O)c(c3)S(O)(=O)=O)n1 .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 300 °C . It has a maximum absorbance (εmax) of 40-60 at 238-242 nm in water at a concentration of 0.01 g/L .

Scientific Research Applications

Photoinitiators for Polymerizations

FB28, a commercially available fluorescent brightener, has been studied for its role as a photoinitiator in polymerizations. When combined with diaryliodonium salt and exposed to LED light, FB28 can initiate free radical polymerizations of acrylate, overcoming oxygen inhibition even under low LED light intensity (Zuo et al., 2016).

Effect on Insect Membranes

Research has been conducted on FB28's disruptive effects on the peritrophic membrane protein of Spodoptera exigua larvae. This study provides insights into the potential applications of FB28 in pest control or insect physiology studies (Wan Jun-ping, 2009).

Fungal Visualization in Soil

FB28, also known as Calcofluor White M2R, is used to stain microorganisms like fungi for visualization in soil or litter samples. This application is crucial for ecological and biological studies, particularly in understanding fungal behavior in natural environments (Harris et al., 2002).

Fluorescent Protein Mobility and Activity Studies

Fluorescent proteins like GFP are used for studying protein localization in cells. FB28 contributes to these studies by enabling the visualization of protein dynamics and activity in living cells through techniques like fluorescence recovery after photobleaching (FRAP) (Reits & Neefjes, 2001).

Photopolymerization in Water-Based Coatings

FB28 has been shown to be an active photoinitiator in the visible-light photopolymerization of acrylates in water, leading to the development of high-performance water-based coatings and hydrogels (Zuo et al., 2018).

Quantum Dots for Imaging and Diagnostics

In the field of nanotechnology, FB28 is relevant for the study of quantum dots, which are used for cell and animal biology imaging and diagnostics. This is particularly important for high-resolution cellular imaging and long-term in vivo observation (Michalet et al., 2005).

Bioimaging in Plant Cells

The exploitation of fluorescent proteins, possibly including FB28 derivatives, has revolutionized the in vivo analysis of subcellular events in plant cells. This has led to significant advancements in understanding cellular and molecular processes in plants (Brandizzi et al., 2002).

Mechanism of Action

Target of Action

Fluorescent Brightener 28, also known as Cellufluor, primarily targets cellulose and chitin . These are key components of the cell walls of various organisms, including fungi . Chitin is the second most abundant polysaccharide in nature, found in organisms like the freshwater sponge Spongilla lacustris .

Mode of Action

This compound operates by non-specifically binding to polysaccharides with β-1,3-linkages or β-1,4-linkages, such as chitin, β-glucans, and cellulose . This allows it to quickly detect cell wall components in yeasts, fungi, and other parasitic organisms . Its maximum absorption wavelength is 365nm (UV, ultraviolet excitation), and its maximum emission wavelength is 450nm .

Biochemical Pathways

The compound doesn’t directly affect a biochemical pathway but rather binds to certain components (cellulose and chitin) in the cell walls of organisms. This binding enhances the fluorescence of this compound, which can be used to elucidate the specific location of chitin in skeletal structures .

Pharmacokinetics

It’s worth noting that the compound is typically used in a working concentration of 005 - 020% .

Result of Action

Upon binding to its targets, this compound fluoresces blue-white when excited in the violet or near ultraviolet . This fluorescence is enhanced when the compound binds to chitin , allowing for the visualization of chitin in skeletal structures , staining of fungal cell walls , and staining of biofilms of Candida albicans .

Action Environment

This compound is typically used in a laboratory setting for staining and visualization purposes. The compound is stable at room temperature , and its fluorescence can be observed under UV radiation . Environmental factors that could potentially influence its action, efficacy, and stability include the concentration used, the presence of its target polysaccharides, and the specific UV radiation used for excitation .

Safety and Hazards

Fluorescent Brightener 28 is considered toxic and can be harmful in contact with skin . It may form combustible dust concentrations in air . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Fluorescent Brightener 28 is used in microscopy as fluorochromes, especially to visualize plant tissues by binding to cellulose . It is also used in microbiology for staining pathogenic fungi, fungal cell walls, Candida albicans biofilms, for the automated counting of bacteria and spores, and as a viability stain . Future research may focus on improving these applications and exploring new ones .

Biochemical Analysis

Biochemical Properties

Fluorescent Brightener 28 plays a significant role in biochemical reactions, particularly in microscopy and microbiology. It binds to cellulose and chitin, which are polysaccharides found in the cell walls of fungi, algae, higher plants, and insects . The compound exhibits enhanced fluorescence when bound to chitin, making it useful for visualizing plant tissues and viable cells . This compound does not enter living cells, thus it can be used to visualize plant tissues and viable cells without affecting their viability .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is used to stain fungal cell walls and Candida albicans biofilms . The compound binds non-specifically to polysaccharides containing β-1,3 or β-1,4 linkages, such as chitin, β-glucans, and cellulose . This binding allows for the rapid detection of yeasts, fungi, and parasitic organisms with cell walls containing these polysaccharides . The compound’s fluorescence is enhanced upon binding to chitin, which aids in the study of cell wall dynamics and structure .

Molecular Mechanism

The mechanism of action of this compound involves its binding to cellulose and chitin in the cell walls of fungi and other organisms . The extended molecule of this compound absorbs ultraviolet radiation and emits blue light, exhibiting enhanced fluorescence when bound to chitin . This property makes it a valuable tool for visualizing plant tissues and viable cells . The compound does not enter living cells, which allows for the study of cell wall dynamics without affecting cell viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal storage conditions and has a long shelf life . Its fluorescence may degrade over time when exposed to light or other environmental factors . Long-term studies have shown that this compound can be used to monitor changes in cell wall dynamics and structure over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can inhibit growth, locomotion, and reproduction in Caenorhabditis elegans nematodes . These effects are more noticeable at higher concentrations, indicating a clear concentration-response relationship . The compound also increases the expression of genes associated with oxidative stress, suggesting a toxic response related to the generation of reactive oxygen species .

Metabolic Pathways

This compound is involved in metabolic pathways related to the detection and study of polysaccharides such as cellulose and chitin . The compound binds non-specifically to these polysaccharides, allowing for the rapid detection of cell walls containing these components . This property makes it useful for studying the structure and biosynthesis of chitin and other polysaccharides in various organisms .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily by binding to cellulose and chitin . The compound does not enter living cells, which limits its distribution to the cell walls of fungi, algae, higher plants, and insects . This property allows for the visualization of cell wall dynamics without affecting cell viability .

Subcellular Localization

This compound is localized to the cell walls of fungi, algae, higher plants, and insects . The compound binds non-specifically to polysaccharides containing β-1,3 or β-1,4 linkages, such as chitin, β-glucans, and cellulose . This binding allows for the rapid detection and study of cell wall dynamics and structure . The compound’s fluorescence is enhanced upon binding to chitin, making it a valuable tool for visualizing cell wall components .

properties

IUPAC Name

disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N12O10S2.2Na/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56;;/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHDFAAFYNRKQE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42N12Na2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044669
Record name C.I. Fluorescent Brightener 28, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

960.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4193-55-9
Record name C.I. Fluorescent Brightener 28, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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